molecular formula C22H19N3OS B2842546 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide CAS No. 898434-01-0

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide

Cat. No.: B2842546
CAS No.: 898434-01-0
M. Wt: 373.47
InChI Key: NWYGUDREABZLMT-UHFFFAOYSA-N
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Description

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide is a complex organic compound that features a benzimidazole core linked to a phenyl ring and an ethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide typically involves the condensation of an aromatic aldehyde with o-phenylenediamine to form the benzimidazole core For instance, the use of N,N-dimethylformamide and sulfur can facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Mechanism of Action

The mechanism by which N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. For instance, its anticancer activity may be due to its ability to inhibit angiogenesis and promote apoptosis in cancer cells . The compound’s structure allows it to bind to DNA or proteins, thereby interfering with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide is unique due to the presence of the ethylthio group, which can impart distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c1-2-27-16-9-7-8-15(14-16)22(26)25-18-11-4-3-10-17(18)21-23-19-12-5-6-13-20(19)24-21/h3-14H,2H2,1H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYGUDREABZLMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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